molecular formula C13H23NO3 B12987893 Rel-tert-butyl (3R,4R)-3-cyclopropyl-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Rel-tert-butyl (3R,4R)-3-cyclopropyl-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12987893
M. Wt: 241.33 g/mol
InChI Key: VGKYENFVZVMCAB-GHMZBOCLSA-N
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Description

Rel-tert-butyl (3R,4R)-3-cyclopropyl-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a cyclopropyl group and a hydroxymethyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (3R,4R)-3-cyclopropyl-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (3R,4R)-3-cyclopropyl-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the cyclopropyl or pyrrolidine ring.

    Substitution: Functional groups on the pyrrolidine ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the pyrrolidine ring.

Scientific Research Applications

Rel-tert-butyl (3R,4R)-3-cyclopropyl-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-tert-butyl (3R,4R)-3-cyclopropyl-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rel-tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Rel-tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

Rel-tert-butyl (3R,4R)-3-cyclopropyl-4-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-cyclopropyl-4-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10(8-15)11(7-14)9-4-5-9/h9-11,15H,4-8H2,1-3H3/t10-,11-/m1/s1

InChI Key

VGKYENFVZVMCAB-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C2CC2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2CC2)CO

Origin of Product

United States

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